molecular formula C8H17Br B146061 3-Bromooctane CAS No. 999-64-4

3-Bromooctane

Cat. No. B146061
CAS RN: 999-64-4
M. Wt: 193.12 g/mol
InChI Key: OELHQHILWOIUSL-UHFFFAOYSA-N
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Description

3-Bromooctane is a chemical compound with the molecular formula C8H17Br . It has an average mass of 193.125 Da and a monoisotopic mass of 192.051361 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromooctane consists of a chain of eight carbon atoms, with a bromine atom attached to the third carbon atom . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Bromooctane has a molecular weight of 193.125 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Physical-Chemical Properties : 3-Bromooctane has been used in the synthesis of bioactive compounds. For instance, it was utilized in the alkylation reaction of 4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, leading to the creation of compounds with potential biological effects. The physical-chemical properties of these compounds were analyzed using methods like IR spectroscopy and HPLC-MS (Suhak, Panasenko, & Knysh, 2015).

  • Phase-Transfer Catalysis : In the field of polymer chemistry, 3-Bromooctane has been used in phase-transfer catalysis. It was involved in liquid-liquid reactions with inorganic nucleophiles, demonstrating the efficiency of crosslinked polystyrenes with pendant -CH2SOCH3 grouping as phase-transfer catalysts (Janout, Kahovec, Hrudková, Švec, & Čefelín, 1984).

  • Thermodynamic Studies : Research on the heat capacities of substances like 1-bromoperfluorooctane, which is structurally similar to 3-Bromooctane, provides insight into the thermodynamics of such compounds. These studies involve measuring heat capacities in different states and identifying phase transitions (Varushchenko, Druzhinina, & Sorkin, 1997).

  • Electrochemistry and Catalysis : The compound has been investigated in electrochemical contexts, such as in the catalytic reduction by nickel(I) salen. These studies provide insights into the mechanistic aspects of electrochemical processes involving 3-Bromooctane (Guyon, Klein, Goken, & Peters, 2002).

  • Vibrational Analysis : In spectroscopy, 3-Bromooctane has been analyzed for its vibrational characteristics using Fourier transform infrared and Raman spectra. This helps in understanding the molecular conformations and dynamics of such compounds (Singh, Jaggi, Sathe, & Singh, 2010).

Safety And Hazards

3-Bromooctane is a combustible liquid . It can cause skin irritation and serious eye irritation . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHQHILWOIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883635
Record name Octane, 3-bromo-
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Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromooctane

CAS RN

999-64-4
Record name 3-Bromooctane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 3-bromo-
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Record name Octane, 3-bromo-
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Record name Octane, 3-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromooctane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.422
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Synthesis routes and methods

Procedure details

To 8 ml (23 g, 85.3 mmol) of phosphorus tribromide was added dropwise 15 g (115.4 mmol) of 3-octanol over a 1/2 hr period. The resulting solution was heated at 100° C. (oil bath) for 2 hr, after which time the reaction mixture was cooled and poured into 200 ml ice-water which was extracted with CHCl3 (3×120 ml). The combined organic extracts were washed with 5% Na2S2O3 (2×200 ml), H2O (200 ml), sat'd aq. NaHCO3 (2×200 ml), H2O (200 ml), and sat'd aq. NaCl (200 ml), and dried over MgSO4. After the removal of the solvent under reduced pressure, the residue was distilled (bp 78°-80° C./18 Torr, lit. bp 84.4°-85.1° C./20 Torr (18)) to give 17.5 g (78.58%) of pure 3-bromooctane which exhibited C-Br band at 797 cm-1 in the IR spectrum (18). NMR(CDCl3): δ1.0 (6H, t, CH3), δ1.31 (6H, broad singlet, --CH2), δ1.75 (4H, q, ##STR13## δ3.90 (1H, m, >CHBr).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
78.58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
P Vanalabhpatana, DG Peters - Journal of Electroanalytical Chemistry, 2006 - Elsevier
… (21%), whereas the same reaction involving 3-bromooctane (entry 6) gave 3-octanone (14%)… Apparently, the extra bulkiness of the ethyl moiety of 3-bromooctane impedes the formation …
Number of citations: 16 www.sciencedirect.com
NI Kapustina, LL Sokova, GI Nikishin… - Izvestiya Akademii Nauk …, 2007 - inis.iaea.org
… [en] Esters are formed and a mixture of isomeric 1- and 3-bromooctane-2-ones are obtained from the secondary octane-1-ol at the oxidation of C 5 -C 9 composition primary aliphatic …
Number of citations: 1 inis.iaea.org
D Stienlet, A Vervloessem, J Ceulemans - Journal of Chromatography A, 1989 - Elsevier
… Reagents used in this study were cis- and trans-decalin from Merck-Schuchardt, 1-chlorooctane, I-bromoheptane and I- and 2-bromooctane from Fluka and 3bromooctane from K&K. …
Number of citations: 5 www.sciencedirect.com
Y Li, J Ju, J Jia, W Sheng, L Han… - Chinese Journal of …, 2010 - Wiley Online Library
… Likewise, the bromide of n-octane was formed in 69% total yield with a 2∶1∶1 ratio for 2-bromooctane, 3-bromooctane and 4-… 80 2-bromooctane 3-bromooctane 4-bromooctane …
Number of citations: 8 onlinelibrary.wiley.com
J Cason, JS CORREIA - The Journal of Organic Chemistry, 1961 - ACS Publications
… Infrared analysis of this product showed no detectable amount of 3-bromooctane (3% detectable), and gas phase chromatography also showed none of the isomer. 3-Bromooctane was …
Number of citations: 70 pubs.acs.org
X Zhang, SJ Desrochers, AD Carl, N Geagea… - Organic Chemistry …, 2016 - pubs.rsc.org
… brominated compounds (1-, 2-, or 3-bromooctane); furthermore, we identified PhCHBrCH 3 in … Interestingly, 3-bromooctane was also detected in a reaction mixture employing 2-octanol …
Number of citations: 5 pubs.rsc.org
D Stienlet, J Ceulemans - The Journal of Physical Chemistry, 1993 - ACS Publications
… First-derivative ESR spectrum obtained after irradiation of 1 mol % 3-bromooctane in tis-decalin-dig (· indicates a background signal). Irradiation and measurement temperature, 77 K; …
Number of citations: 15 pubs.acs.org
D Stienlet, J Ceulemans - Journal of radioanalytical and nuclear chemistry, 1993 - Springer
… Products used in this study were 1-chloroheptane, 1-, 2- and 3-bromoheptane and 2-bromooctane from Fluka, 4-bromoheptane from Pfalz and Bauer, 3-bromooctane from K&K and cis-…
Number of citations: 1 link.springer.com
F Morishita, T Ueda, Y Terashima, T Kojima - Analytical sciences, 1985 - Springer
The relationship between the molecular structure of brominated alkanes and their retention index (I) in gas chromatography is discussed. The / for a given monobromide can be …
Number of citations: 3 link.springer.com
MS Ahmed, S Walker - Journal of inclusion phenomena and molecular …, 1990 - Springer
… However, when 4-bromooctane is examined in polypropylene, a better separation of the two processes is achieved, and then the ratio is of the same order as that for 3-bromooctane in …
Number of citations: 3 link.springer.com

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